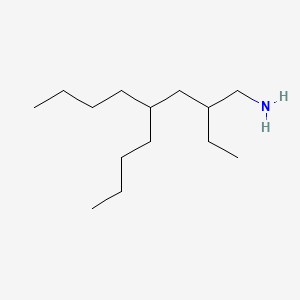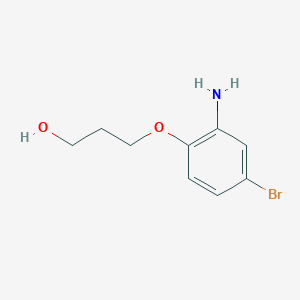![molecular formula C8H13NO B13548310 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13548310.png)
3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol is a compound that features a unique bicyclo[1.1.1]pentane core structure. This structure is known for its rigidity and three-dimensionality, making it an attractive scaffold in medicinal chemistry and materials science. The compound also contains an azetidine ring, which is a four-membered nitrogen-containing ring, and a hydroxyl group, which contributes to its reactivity and potential for further functionalization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)bicyclo[111]pentan-1-ol typically involves the construction of the bicyclo[11One common method for constructing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellanes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the synthetic routes mentioned above. The choice of method would depend on factors such as yield, cost, and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azetidine ring can be reduced to form different nitrogen-containing compounds.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides or sulfonates for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide variety of functional groups.
Aplicaciones Científicas De Investigación
3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used to study the reactivity of the bicyclo[1.1.1]pentane core.
Biology: The compound can be used in the development of bioisosteres, which are molecules that mimic the biological properties of other compounds.
Mecanismo De Acción
The mechanism of action of 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol depends on its specific application. In medicinal chemistry, it may act as a bioisostere, mimicking the biological activity of other compounds by interacting with similar molecular targets and pathways. The bicyclo[1.1.1]pentane core adds three-dimensionality and rigidity to the molecule, which can enhance its binding affinity and selectivity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but may have different substituents at the bridgehead positions.
Cubanes: Another class of rigid, three-dimensional molecules that can serve as bioisosteres.
Higher bicycloalkanes: These compounds have similar structural features but with additional carbon atoms in the ring system.
Uniqueness
3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol is unique due to the presence of both the azetidine ring and the hydroxyl group, which provide additional sites for chemical modification and enhance its potential as a versatile building block in synthetic chemistry and drug development .
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol |
InChI |
InChI=1S/C8H13NO/c10-8-3-7(4-8,5-8)6-1-9-2-6/h6,9-10H,1-5H2 |
Clave InChI |
MEGXDVZYFKXXOM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C23CC(C2)(C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13548230.png)
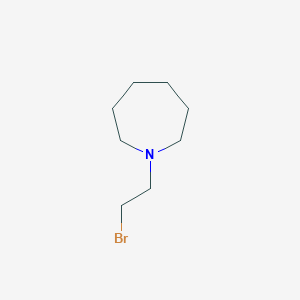
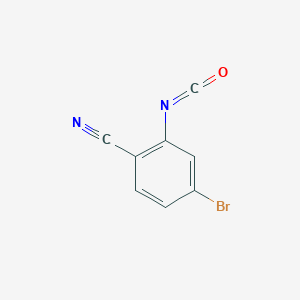
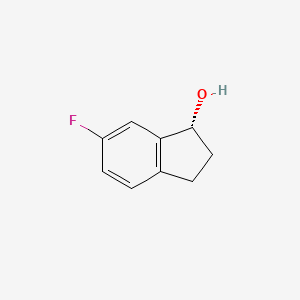

![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene;hydrochloride](/img/structure/B13548266.png)

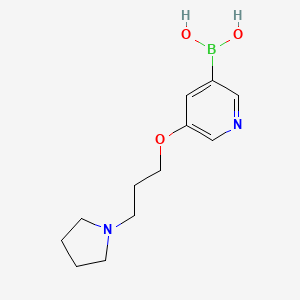
![3-[(2-Methoxyethoxy)methyl]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B13548283.png)
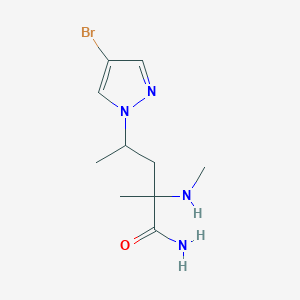
![2-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-6-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13548287.png)
